

(6S)-DDATHF as a GARFT Inhibitor: A Technical Guide

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Abstract

This technical guide provides a comprehensive overview of (6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a critical enzyme in the de novo purine biosynthesis pathway, a key metabolic route for the synthesis of purine nucleotides required for DNA and RNA replication. The inhibition of this pathway has been a significant focus in the development of anticancer therapeutics. This document details the mechanism of action of (6S)-DDATHF, its inhibitory kinetics, and its cytotoxic effects on various cancer cell lines. Furthermore, it provides detailed experimental protocols for the evaluation of (6S)-DDATHF's activity and outlines the key signaling pathways affected by its inhibition of GARFT. This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

The de novo purine biosynthesis pathway is an essential metabolic process for the production of purine nucleotides, which are the building blocks of DNA and RNA.[1][2][3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, making it an attractive target for chemotherapeutic intervention.[3] One of the key enzymes in this pathway is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR).[4][5]



(6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF) is a classical antifolate that acts as a potent and specific inhibitor of GARFT.[6][7] Its structural similarity to the natural folate cofactor allows it to bind to the active site of GARFT, thereby blocking the synthesis of purines and leading to the depletion of intracellular purine pools.[5] This depletion, in turn, inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.[8] The cytotoxic potency of DDATHF is significantly enhanced by intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[6][9] The addition of multiple glutamate residues traps the drug inside the cell and increases its binding affinity for GARFT.[1]

This technical guide will delve into the specifics of (6S)-DDATHF as a GARFT inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

(6S)-DDATHF exerts its cytotoxic effects by specifically targeting and inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT).

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a multi-step enzymatic pathway that constructs the purine ring from basic precursors such as amino acids, bicarbonate, and formate.[10][11] GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR).



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Figure 1: *De Novo* Purine Biosynthesis Pathway and GARFT Inhibition.



Inhibition of GARFT by (6S)-DDATHF

(6S)-DDATHF acts as a competitive inhibitor of GARFT with respect to the cofactor 10-formyltetrahydrofolate. Its structure mimics that of the natural substrate, allowing it to bind to the folate-binding site of the enzyme. This binding prevents the formylation of GAR, leading to an accumulation of GAR and a depletion of downstream purine nucleotides.

The Role of Polyglutamylation

The efficacy of (6S)-DDATHF is significantly enhanced by the addition of a poly-γ-glutamate tail, a post-translational modification catalyzed by folylpolyglutamate synthetase (FPGS).[6][11] Polyglutamylation serves two primary functions:

- Intracellular Trapping: The negatively charged polyglutamate chain prevents the efflux of the drug from the cell, leading to its intracellular accumulation.[1]
- Increased Affinity for GARFT: The polyglutamated forms of DDATHF have a higher binding affinity for GARFT compared to the monoglutamated form, resulting in more potent inhibition.
 [1]

The level of FPGS activity in cancer cells has been shown to correlate with their sensitivity to DDATHF.[6][9]

Quantitative Data

The inhibitory activity of (6S)-DDATHF has been quantified through various enzymatic and cell-based assays. The following tables summarize key data on its performance.

Table 1: Inhibitory Constant (Ki) against GARFT

Compound	Ki (nM)	Source Organism of GARFT	Reference(s)
Lometrexol ((6R)- DDATHF)	6.5	Human	[5]
(6R)-DDATHF	-	Colon 38 Tumor	[3]



Note: Data specifically for the (6S) isomer's Ki value was not readily available in the searched literature. Lometrexol is the (6R) isomer.

Table 2: Cytotoxicity (IC50) of DDATHF Isomers in

Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (nM)	Reference(s)
(6R)-DDATHF (Lometrexol)	CCRF-CEM	Human Leukemia	2.9	[5]
LY309887	CCRF-CEM	Human Leukemia	9.9	[5]
(6S)-DDATHF	WiDr	Human Colon Adenocarcinoma	6-fold more cytotoxic than (6R)-DDATHF	[6]
(6S)-DDATHF	СНО	Chinese Hamster Ovary	7.2-fold more cytotoxic than (6R)-DDATHF	[6]
(6S)-DDATHF	T24	Human Bladder Carcinoma	1.5-fold more cytotoxic than (6R)-DDATHF	[6]
(6S)-DDATHF	L1210	Mouse Leukemia	2.0-fold more cytotoxic than (6R)-DDATHF	[6]
(6R)-DDATHF	C3H/10T1/2 clone 8	Mouse Fibroblasts	8.7-fold more cytotoxic than (6S)-DDATHF	[6]
(6R)-DDATHF	C3H/10T1/2 clone 16	Mouse Fibroblasts	6.9-fold more cytotoxic than (6S)-DDATHF	[6]

Experimental Protocols



This section provides detailed methodologies for key experiments used to characterize (6S)-DDATHF as a GARFT inhibitor.

In Vitro GARFT Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of GARFT by monitoring the formation of the product, which absorbs light at a specific wavelength.

Principle: The conversion of GAR to FGAR by GARFT in the presence of the folate cofactor results in a change in absorbance that can be measured over time. The rate of this change is proportional to the enzyme's activity. The inhibitory effect of (6S)-DDATHF is determined by measuring the reduction in this rate at various inhibitor concentrations.

Materials:

- · Purified GARFT enzyme
- Glycinamide ribonucleotide (GAR)
- 10-formyl-5,8-dideazafolate (a stable analog of 10-formyltetrahydrofolate)
- (6S)-DDATHF
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading in the UV range

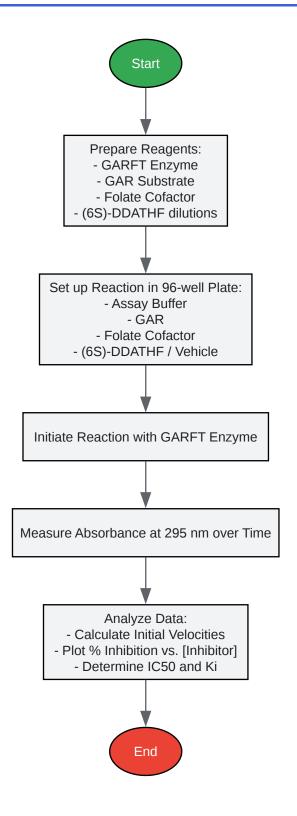
Procedure:

- Prepare Reagent Solutions:
 - Dissolve GAR and 10-formyl-5,8-dideazafolate in the assay buffer to the desired stock concentrations.



- Prepare a stock solution of (6S)-DDATHF in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.
- Set up the Reaction Mixture:
 - In each well of the 96-well plate, add the assay buffer, GAR, and 10-formyl-5,8dideazafolate.
 - Add varying concentrations of (6S)-DDATHF to the test wells. Include a vehicle control (containing the same concentration of the solvent used for the inhibitor) and a no-inhibitor control.
- Initiate the Reaction:
 - Add the purified GARFT enzyme to each well to start the reaction.
- Measure Absorbance:
 - Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 295 nm for the formation of 5,8-dideazafolate) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each concentration
 of the inhibitor.
 - Plot the percentage of inhibition against the logarithm of the (6S)-DDATHF concentration.
 - Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
 - The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).





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Figure 2: Workflow for *in vitro* GARFT Inhibition Assay.

Cell Viability Assay (MTT Assay)



This assay is used to assess the cytotoxic effects of (6S)-DDATHF on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- (6S)-DDATHF
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Multi-well spectrophotometer (ELISA reader)

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment:
 - Prepare serial dilutions of (6S)-DDATHF in complete culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of (6S)-DDATHF. Include a vehicle control and a no-treatment control.
- Incubation:



• Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

MTT Addition:

 After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization:

- Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of (6S)-DDATHF relative to the untreated control.
 - Plot the percentage of cell viability against the logarithm of the (6S)-DDATHF concentration to generate a dose-response curve and determine the IC50 value.

Analysis of Intracellular Purine Levels by HPLC

This method is used to quantify the depletion of intracellular purine pools following treatment with (6S)-DDATHF.

Principle: High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture. In this context, cell extracts are prepared, and the purine nucleotides are separated by reverse-phase HPLC and detected by UV absorbance.

Materials:

Cancer cell line



- (6S)-DDATHF
- Perchloric acid (PCA)
- Potassium carbonate (K2CO3)
- HPLC system with a UV detector and a C18 reverse-phase column
- Mobile phase buffers

Procedure:

- Cell Culture and Treatment:
 - Culture the cells to the desired confluency and treat them with (6S)-DDATHF or a vehicle control for a specified time.
- · Cell Lysis and Extraction:
 - Harvest the cells and lyse them using cold perchloric acid to precipitate proteins and extract the acid-soluble nucleotides.
- Neutralization:
 - Neutralize the extracts with potassium carbonate to precipitate the perchlorate.
- · HPLC Analysis:
 - Centrifuge the neutralized extracts to remove the precipitate and inject the supernatant into the HPLC system.
 - Separate the purine nucleotides using a C18 column with an appropriate mobile phase gradient.
 - Detect the eluted nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).
- Quantification:



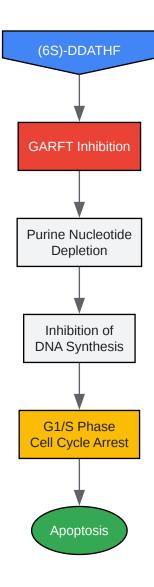
 Identify and quantify the individual purine nucleotides by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Cellular Effects

The inhibition of GARFT by (6S)-DDATHF has significant downstream consequences on cellular processes, primarily due to the depletion of purine nucleotides.

Cell Cycle Arrest

Purine nucleotides are essential for DNA replication, which occurs during the S phase of the cell cycle. Depletion of the purine pool by (6S)-DDATHF leads to an inability of the cells to synthesize new DNA, resulting in cell cycle arrest, often at the G1/S or S phase transition.[12] [13][14] This arrest prevents the cells from progressing through the cell cycle and dividing.





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Figure 3: Downstream Effects of GARFT Inhibition by (6S)-DDATHF.

Apoptosis

Prolonged purine starvation and cell cycle arrest can trigger the intrinsic apoptotic pathway. The exact mechanisms are complex but are thought to involve the activation of stress-activated protein kinases and the subsequent activation of the caspase cascade, leading to programmed cell death.

Conclusion

(6S)-DDATHF is a highly potent and specific inhibitor of GARFT, a key enzyme in the de novo purine biosynthesis pathway. Its ability to deplete intracellular purine pools leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The efficacy of (6S)-DDATHF is significantly enhanced by intracellular polyglutamylation. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of GARFT inhibitors as anticancer agents. Further research into the specific downstream signaling pathways affected by (6S)-DDATHF-mediated purine depletion will continue to enhance our understanding of its mechanism of action and may reveal new therapeutic opportunities.

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